molecular formula C6H11NO3 B7910994 (3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL

(3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL

Cat. No.: B7910994
M. Wt: 145.16 g/mol
InChI Key: NTIGTCIZCBNMIP-SLPGGIOYSA-N
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Description

(3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL is an organic compound characterized by its unique bicyclic structure. This compound is notable for its three chiral centers, which contribute to its stereochemical complexity and biological activity. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly HIV protease inhibitors, due to its ability to form stable, bioactive conformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL can be achieved through several methods. One efficient route involves starting from isosorbide, a renewable and commercially available compound. The process includes a biocatalyzed regioselective acetylation of the 3-endo hydroxyl group, followed by the stereospecific conversion of the 6-exo hydroxyl group into an azido group. This is achieved through reaction with trifluoromethanesulfonic anhydride and subsequent nucleophilic displacement by sodium azide. The final steps involve the reduction of the azido group and deacetylation of the 3-hydroxy group using lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as enzyme-catalyzed resolution, asymmetric metal catalysis, and chiral-substrate-induced reactions are employed to achieve high stereoselectivity and efficiency. Continuous flow synthesis has also been explored to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert azido groups to amines, as seen in its synthesis.

    Substitution: Nucleophilic substitution reactions are common, particularly in the conversion of hydroxyl groups to other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various lactones, amines, and substituted derivatives, which are often intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL involves its interaction with specific molecular targets, such as HIV protease. The compound acts as a ligand, binding to the active site of the enzyme and inhibiting its function. This inhibition prevents the maturation of viral proteins, thereby reducing the replication of the virus. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: Another bicyclic compound with similar structural features but different stereochemistry.

    Isosorbide derivatives: Compounds derived from isosorbide, sharing similar functional groups and reactivity.

Uniqueness

(3R,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its ability to form stable, bioactive conformations makes it particularly valuable in pharmaceutical applications, especially in the synthesis of HIV protease inhibitors .

Properties

IUPAC Name

(3S,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2,7H2/t3-,4+,5+,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIGTCIZCBNMIP-SLPGGIOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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